N-[1-(4,5-dichloro-1H-imidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine
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Overview
Description
N-[1-(4,5-dichloro-1H-imidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4,5-dichloro-1H-imidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of the imidazole ring under oxidative conditions .
Industrial Production Methods
the general approach would likely involve scalable synthetic routes that ensure high yield and purity, such as continuous flow chemistry or batch processing under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4,5-dichloro-1H-imidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, tert-butylhydroperoxide for oxidation, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various substituted imidazoles, while substitution reactions can introduce different functional groups onto the imidazole ring .
Scientific Research Applications
N-[1-(4,5-dichloro-1H-imidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(4,5-dichloro-1H-imidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound, known for its wide range of applications.
Benzimidazole: Similar structure with additional benzene ring, used in pharmaceuticals.
Thiazole: Another five-membered heterocycle with sulfur, used in various applications.
Uniqueness
N-[1-(4,5-dichloro-1H-imidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Cl2N3O/c1-9(2,3)6(13-15)4-14-5-12-7(10)8(14)11/h5,15H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGPHHGRJAAMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NO)CN1C=NC(=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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